molecular formula C7H12N4O2 B12872092 Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Butyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12872092
M. Wt: 184.20 g/mol
InChI Key: MJNHDRLUMGNWBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of aminoguanidine with butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of butyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:

Butyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of both the butyl and amino groups, which enhance its lipophilicity and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

butyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C7H12N4O2/c1-2-3-4-13-6(12)5-9-7(8)11-10-5/h2-4H2,1H3,(H3,8,9,10,11)

InChI Key

MJNHDRLUMGNWBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC(=NN1)N

Origin of Product

United States

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